N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-2-9-19(10-3-15)30-22(16-4-11-20(26)21(27)12-16)13-28-24(30)32-14-23(31)29-18-7-5-17(25)6-8-18/h2-13H,14H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEOVZYRSNVLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The final step involves the formation of the thioacetamide linkage. Common reagents used in these reactions include chlorinating agents, thioacetamide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, typically starting from substituted imidazole precursors and acetamide derivatives. Key steps include:
Step 1: Formation of the Imidazole Core
- Reagents : 3,4-Dichlorophenylglyoxal, p-toluidine, and thiourea.
- Conditions : Reflux in ethanol (12–16 h) under nitrogen atmosphere.
- Outcome : Generates 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol (Intermediate A ) via cyclocondensation .
Step 2: Thioether Bond Formation
- Reagents : Intermediate A, 2-chloro-N-(4-chlorophenyl)acetamide.
- Conditions : Alkaline medium (K₂CO₃/DMF), 80–90°C for 6–8 h.
- Outcome : Nucleophilic substitution at the thiol group yields the final compound .
Halogenation
- Reaction : Bromination at the imidazole C4 position.
- Reagents : N-Bromosuccinimide (NBS) in CCl₄.
- Conditions : Room temperature, 2–4 h.
- Outcome : Introduces bromine for enhanced biological activity (e.g., kinase inhibition) .
Aryl Substitution
- Reaction : Suzuki coupling to replace p-tolyl with other aryl groups.
- Reagents : Pd(PPh₃)₄, arylboronic acid.
- Conditions : DME/H₂O (3:1), 90°C, 12 h.
- Outcome : Expands structural diversity for SAR studies .
Acidic Hydrolysis
- Conditions : 6M HCl, reflux for 24 h.
- Products :
Oxidative Degradation
- Reagents : H₂O₂/Fe²⁺ (Fenton’s reagent).
- Conditions : pH 3–4, 25°C, 48 h.
- Products : Sulfoxide and sulfone derivatives, indicating sulfur oxidation .
Table 1: Reaction Yields and Conditions
| Step | Yield | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Imidazole core formation | 68% | 95% | Thiourea, p-toluidine |
| Thioether coupling | 82% | 98% | K₂CO₃, DMF |
| Bromination | 55% | 90% | NBS, CCl₄ |
Mechanistic Insights
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate, focusing on its pharmacological effects and safety profile.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of N-substituted thioacetamide-imidazole derivatives , which are frequently modified at the imidazole ring (positions 1, 4, and 5) and the acetamide side chain. Key structural analogues include:
Critical Research Findings and Gaps
- Anticancer Potential: While imidazole-thioacetamide derivatives like show IC₅₀ values in the µg/mL range, oxadiazole analogues (e.g., Compound 154) achieve sub-µM activity, highlighting the need to optimize the core heterocycle .
- Selectivity: The target compound’s 3,4-dichlorophenyl group may improve selectivity over noncancerous cells, but this remains untested.
- Green Chemistry : The eco-friendly synthesis of suggests a pathway for scalable production of similar compounds.
Biological Activity
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- A 4-chlorophenyl group
- A thioacetamide linkage
- An imidazole ring substituted with a 3,4-dichlorophenyl and a p-tolyl group
Molecular Formula
The molecular formula is C18H17Cl2N3OS, indicating the presence of two chlorine atoms and a sulfur atom within the structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. These compounds often exhibit mechanisms targeting critical enzymes involved in cancer cell proliferation.
-
Inhibition of Enzymes : Compounds similar to this have been shown to inhibit enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Cell Cycle Arrest : Studies suggest that imidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, derivatives have shown effectiveness against various cancer cell lines by disrupting their proliferation pathways .
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties. Research on related thioacetamide derivatives indicates significant activity against both bacterial and fungal strains.
Efficacy Data
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values for related compounds ranging from 0.97 μg/mL to higher concentrations depending on the specific microbial target .
- Broad Spectrum Activity : The compound has demonstrated effectiveness against a variety of pathogens, including resistant strains, which is critical in the context of rising antibiotic resistance.
Case Study 1: Anticancer Efficacy
In a controlled study evaluating the anticancer properties of imidazole derivatives similar to this compound:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 15 to 30 µM across different cell lines, indicating promising cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Properties
A study focused on the antimicrobial activity of thioacetamide derivatives revealed:
Q & A
Basic: What are the key synthetic routes for this compound, and what reaction conditions are critical for high yield?
The synthesis of N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step protocols:
- Step 1 : Formation of the imidazole core via cyclization reactions using 3,4-dichlorophenyl and p-tolyl precursors under reflux conditions in solvents like ethanol or dichloromethane .
- Step 2 : Thioether linkage formation between the imidazole intermediate and 2-chloro-N-(4-chlorophenyl)acetamide. This step often employs catalysts such as triethylamine in anhydrous conditions to minimize hydrolysis .
- Critical Conditions :
- Temperature control (60–80°C) to prevent side reactions.
- Use of inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .
- Purification via column chromatography or recrystallization to isolate the final product with >95% purity .
Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?
Rigorous characterization requires:
- Spectroscopic Methods :
- 1H/13C NMR : To verify substituent positions on the imidazole ring and acetamide moiety .
- FT-IR : Confirmation of thioether (C-S) and amide (C=O) functional groups .
- Mass Spectrometry (HRMS) : For exact molecular weight determination and validation of the molecular formula .
- Chromatographic Purity Checks : HPLC or TLC to ensure ≥95% purity, critical for biological assays .
Advanced: How can researchers optimize the synthesis to improve yield and scalability?
- Continuous Flow Reactors : Enhance reaction efficiency and reproducibility by automating temperature/pH control, as demonstrated for structurally related imidazole derivatives .
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce reaction time and by-product formation .
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .
- Scalability : Pilot-scale trials with inline monitoring (e.g., PAT tools) to identify bottlenecks in multi-step syntheses .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for imidazole-thioacetamide derivatives?
-
Halogen Substitution : Prioritize compounds with 3,4-dichlorophenyl groups, as chlorination at these positions enhances lipophilicity and target binding (e.g., enzyme inhibition) .
-
Electron-Donating Groups (EDGs) : Introduce p-tolyl or methoxy substituents to modulate electronic effects, improving pharmacokinetic properties .
-
Comparative SAR Tables :
Advanced: How should contradictions in biological activity data between in vitro and in vivo studies be addressed?
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify disparities in drug exposure .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced efficacy in vivo .
- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro effective concentrations .
Advanced: What methodologies are recommended for studying molecular interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase) or receptors, guided by crystallographic data .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for target validation .
- Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells by measuring thermal stability shifts of proteins upon compound binding .
Advanced: How can researchers resolve discrepancies in cytotoxicity data across different cell lines?
- Mechanistic Profiling : Compare transcriptomic/proteomic responses in sensitive vs. resistant cell lines to identify resistance pathways .
- Redox Potential Assays : Measure ROS generation to evaluate if cytotoxicity is mediated via oxidative stress, which varies by cell type .
- 3D Tumor Spheroid Models : Bridge 2D in vitro and in vivo data by testing efficacy in physiologically relevant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
